molecular formula C12H17B B3052532 2-Bromo-1,4-diisopropylbenzene CAS No. 42196-29-2

2-Bromo-1,4-diisopropylbenzene

Cat. No.: B3052532
CAS No.: 42196-29-2
M. Wt: 241.17 g/mol
InChI Key: KSFMKBVDTMONEL-UHFFFAOYSA-N
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Description

2-Bromo-1,4-diisopropylbenzene is a useful research compound. Its molecular formula is C12H17Br and its molecular weight is 241.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,4-di(propan-2-yl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Br/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFMKBVDTMONEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474757
Record name 2,5-Diisopropyl-1-bromo-benzene
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Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42196-29-2
Record name 2,5-Diisopropyl-1-bromo-benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,4-bis(propan-2-yl)benzene
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1,4-diisopropylbenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1,4-diisopropylbenzene, a substituted aromatic hydrocarbon of significant interest in organic synthesis. This document details its chemical identity, including its CAS number and structure, and offers a thorough exploration of its synthesis, physicochemical properties, and spectroscopic profile. The guide further delves into the reactivity of this compound, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions, and discusses its potential applications as a key intermediate in the synthesis of complex organic molecules, particularly within the realm of pharmaceutical and materials science research. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Introduction: Unveiling this compound

This compound (CAS No. 42196-29-2) is an organobromine compound characterized by a benzene ring substituted with a bromine atom and two isopropyl groups at the 1 and 4 positions.[1] The strategic placement of the bulky isopropyl groups and the reactive bromine atom makes this molecule a valuable building block in synthetic organic chemistry. The isopropyl groups can impart increased lipophilicity and introduce steric hindrance, which can be strategically exploited to influence the regioselectivity of subsequent reactions and to modulate the physicochemical properties of target molecules. The presence of the aryl bromide functionality opens a gateway to a vast array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.[2][3]

This guide aims to serve as a detailed resource for researchers and professionals, providing the necessary technical information to effectively utilize this compound in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a chemical is paramount for its successful application. The key identifiers and physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Name This compound-
CAS Number 42196-29-2[1]
Molecular Formula C₁₂H₁₇Br[1]
Molecular Weight 241.17 g/mol [1]
Chemical Structure Chemical structure of this compound[2]
Appearance Colorless liquid (inferred)[4]
Boiling Point 142 °C at 25 mmHg[5]
Refractive Index (nD25) 1.5292[5]

Synthesis of this compound: A Detailed Protocol

The primary route for the synthesis of this compound is through the electrophilic bromination of 1,4-diisopropylbenzene. The isopropyl groups are ortho-, para-directing activators, and due to steric hindrance from the bulky isopropyl groups, the bromination predominantly occurs at one of the ortho positions.

Causality Behind Experimental Choices

The choice of a non-polar solvent like carbon tetrachloride is crucial to solubilize the non-polar starting material, 1,4-diisopropylbenzene. The use of iron powder as a catalyst is a classic method for activating bromine for electrophilic aromatic substitution. The reaction is conducted at a low temperature (-5°C) to control the reaction rate and minimize the formation of polybrominated byproducts. The subsequent work-up steps involving washes with dilute hydrochloric acid, sodium bisulfite solution, and water are designed to remove the iron catalyst, unreacted bromine, and any acidic byproducts, respectively. The final purification by distillation under reduced pressure is necessary to obtain the product in high purity, as it has a relatively high boiling point at atmospheric pressure.

Step-by-Step Experimental Protocol

The following protocol is adapted from established literature procedures.[5]

Materials:

  • 1,4-Diisopropylbenzene

  • Bromine

  • Carbon tetrachloride

  • Iron powder

  • 3N Hydrochloric acid

  • Dilute sodium bisulfite solution

  • Potassium hydroxide

  • Ethyl alcohol

  • Water

Equipment:

  • One-liter three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a one-liter three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 243 parts by weight of 1,4-diisopropylbenzene, 300 parts of carbon tetrachloride, and 2.5 parts of iron powder.

  • Bromination: Cool the flask to -5°C using an ice-salt bath. Prepare a solution of 240 parts of bromine in 180 parts of carbon tetrachloride and add it dropwise to the stirred reaction mixture over a period of seven hours, maintaining the temperature at -5°C.

  • Quenching and Work-up: After the addition is complete, allow the mixture to stir for an additional 30 minutes. Decant the solution from the residual iron bromide. Wash the organic solution twice with 3N hydrochloric acid.

  • Solvent Removal: Remove the carbon tetrachloride under reduced pressure.

  • Hydrolysis: Add a solution of 40 parts of potassium hydroxide in 200 parts of ethyl alcohol to the residue and reflux the mixture for 30 minutes.

  • Extraction and Washing: Pour the reaction mixture into water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, dilute sodium bisulfite solution, and water.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent by distillation. Purify the crude product by vacuum distillation, collecting the fraction boiling at 142°C at 25 mmHg.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Bromination Reaction cluster_workup Work-up & Purification A 1,4-Diisopropylbenzene + Bromine + Iron Powder in CCl4 B Reaction at -5°C A->B Dropwise addition C Quench & Wash (HCl, NaHSO3, H2O) B->C D Solvent Removal C->D E Hydrolysis (KOH/EtOH) D->E F Extraction & Washing E->F G Drying & Vacuum Distillation F->G H Pure 2-Bromo-1,4- diisopropylbenzene G->H

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the isopropyl groups and the aromatic protons. The two isopropyl groups are chemically equivalent and will each exhibit a septet for the methine proton (CH) and a doublet for the six methyl protons (CH₃). The aromatic region will display three signals corresponding to the three protons on the benzene ring, with their splitting patterns and chemical shifts influenced by the positions of the bromine and isopropyl substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Due to the symmetry of the 1,4-diisopropyl groups, some of the aromatic carbons may be equivalent. The carbon atom directly attached to the bromine will be significantly shifted downfield.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl groups. Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-Br stretching frequency is typically observed in the fingerprint region, below 800 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns will likely involve the loss of methyl and isopropyl groups.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems primarily from the reactivity of the aryl bromide group. This functionality makes it an excellent substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are cornerstones of modern organic synthesis and drug discovery.[6][7]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal candidate for several palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. This is a widely used method for the synthesis of biaryl compounds, which are common structural motifs in many pharmaceutical agents.[3]

  • Heck Coupling: This reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a route to more complex unsaturated systems.

  • Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a C-N bond by coupling the aryl bromide with an amine. This is a crucial transformation in the synthesis of anilines and their derivatives, which are prevalent in medicinal chemistry.

  • Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an aryl alkyne, a valuable building block for further synthetic transformations.

The bulky isopropyl groups flanking the bromine atom can influence the efficiency and selectivity of these coupling reactions, a factor that can be leveraged by synthetic chemists.

Grignard Reagent Formation

The aryl bromide can be converted into a Grignard reagent by reacting it with magnesium metal. This organometallic intermediate is a potent nucleophile and can be used to react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce the 1,4-diisopropylphenyl moiety into a target molecule.

Applications in Drug Development

While specific examples of the use of this compound in the synthesis of marketed drugs are not widely reported, its potential as a key intermediate is significant. The 1,4-diisopropylbenzene scaffold can be found in various biologically active molecules. The ability to introduce this moiety through the versatile chemistry of the aryl bromide makes this compound a valuable tool for medicinal chemists in the following ways:

  • Lead Optimization: The diisopropylphenyl group can be introduced into a lead compound to enhance its lipophilicity, which can improve its pharmacokinetic properties, such as membrane permeability and oral bioavailability.

  • Structure-Activity Relationship (SAR) Studies: By synthesizing a series of analogs where different substituents are introduced at the position of the bromine atom, chemists can systematically probe the SAR of a compound and identify key interactions with its biological target.

  • Fragment-Based Drug Discovery: The 1,4-diisopropylphenyl fragment can be used in fragment-based screening to identify initial hits that can then be elaborated into more potent drug candidates.

Safety and Handling

General Hazards:

  • Skin and Eye Irritant: Aromatic bromides can be irritating to the skin and eyes.[4][10]

  • Respiratory Irritant: Inhalation of vapors may cause respiratory tract irritation.[7]

  • Toxicity: May be harmful if swallowed or absorbed through the skin.[9]

  • Environmental Hazard: Many organobromine compounds are toxic to aquatic life.[4][9]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its unique combination of bulky, lipophilic isopropyl groups and a reactive aryl bromide functionality makes it a powerful tool for the construction of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions and as a precursor for Grignard reagents provides chemists with a wide range of options for introducing the 1,4-diisopropylphenyl moiety into target structures. As the demand for novel and complex molecules in drug discovery and materials science continues to grow, the importance of versatile intermediates like this compound is set to increase. This guide provides the foundational knowledge necessary for researchers to confidently and effectively incorporate this compound into their synthetic strategies.

References

  • Airgas. (2021, January 14). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1,2-diisopropylbenzene. Retrieved from [Link]

  • The Nobel Prize in Chemistry 2010 - Scientific Background: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

Sources

2-Bromo-1,4-diisopropylbenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Profile & Synthesis Guide: 2-Bromo-1,4-diisopropylbenzene Document Type: Technical Whitepaper / Laboratory Guide Target Audience: Synthetic Organic Chemists, Process Chemists, and Materials Scientists.[1]

Executive Summary

This compound (CAS: 42196-29-2) is a specialized halogenated aromatic intermediate.[1][2][3] Characterized by the steric bulk of two isopropyl groups in the para position, this molecule serves as a critical electrophile in transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] Its unique structural geometry—providing steric hindrance ortho to the bromine atom—makes it valuable for synthesizing sterically congested biaryl ligands and organic electronic materials where rotation restriction (atropisomerism) or solubility enhancement is required.

Physicochemical Profile

The following data constitutes the core identity of the molecule. Researchers should verify these parameters against Certificate of Analysis (CoA) data upon receipt of commercial samples.

ParameterSpecificationNotes
IUPAC Name 2-Bromo-1,4-di(propan-2-yl)benzeneAlso known as 2-Bromo-p-cymene derivative
CAS Number 42196-29-2 Critical for inventory verification
Molecular Formula C₁₂H₁₇Br
Molecular Weight 241.17 g/mol Calculated (C: 12.01, H: 1.008, Br: 79.[1][2][4]90)
Physical State Colorless to pale yellow liquid
Boiling Point ~142°C @ 25 mmHgLiterature value (may vary by purity)
Refractive Index (

)
~1.529Typical for aryl bromides
Solubility Immiscible in water; Soluble in DCM, THF, HexanesLipophilic character dominates

Structural Analysis & Spectroscopic Signature

To validate the synthesis or identity of this compound, researchers must distinguish it from the symmetric starting material (1,4-diisopropylbenzene).[1]

NMR Interpretation Strategy

The introduction of the bromine atom at the 2-position breaks the symmetry of the para-diisopropylbenzene precursor.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Unlike the singlet (4H) of the starting material, the product displays an ABC or ABX system.

      • H-3 (Ortho to Br): Doublet (d), deshielded by the bromine atom.

      • H-5, H-6: Multiplets/doublets shifted upfield relative to H-3.[1]

    • Aliphatic Region:

      • Methine (CH):[1] Two distinct septets (1H each) because the isopropyl group at C1 is electronically distinct from the isopropyl group at C4 due to the ortho-bromine.[1]

      • Methyl (CH₃):[1] Two distinct doublets (6H each).

  • Mass Spectrometry (GC-MS):

    • Molecular Ion: Look for peaks at m/z 240 and 242 (1:1 ratio) characteristic of the

      
      Br and 
      
      
      
      Br isotopic pattern.
    • Fragmentation: Significant peak at [M-15]⁺ (loss of methyl group) and [M-43]⁺ (loss of isopropyl).[1]

Synthetic Methodology

Objective: Selective mono-bromination of 1,4-diisopropylbenzene via Electrophilic Aromatic Substitution (EAS).

Mechanism: The reaction relies on the activation of diatomic bromine by a Lewis acid catalyst (Iron/Iron(III) Bromide). The directing effects of the isopropyl groups are ortho/para.[1] Since the para positions are blocked, substitution occurs ortho to an isopropyl group. Due to symmetry, all four open positions are equivalent for the first bromination.

Experimental Protocol
  • Reagents:

    • 1,4-Diisopropylbenzene (1.0 equiv)[1][5][6]

    • Bromine (Br₂, 1.05 equiv)

    • Iron Powder (Catalytic, 1-3 mol%) or FeBr₃[1]

    • Solvent: CCl₄ or CH₂Cl₂ (DCM)[1]

    • Note on Solvent: While CCl₄ is traditional, DCM is a safer modern alternative, though temperature control is more critical.

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr gas evolution.

  • Charging: Add 1,4-diisopropylbenzene and the solvent to the flask. Add the iron catalyst.[1]

  • Temperature Control: Cool the reaction mixture to -5°C to 0°C using an ice/salt bath. Crucial: Low temperature prevents di-bromination.[1]

  • Addition: Add Br₂ dropwise over 60–90 minutes. The solution will turn dark red/brown.[1] Exclude light (wrap flask in foil) to prevent radical side reactions at the benzylic position.[1]

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor by TLC or GC.[1]

  • Quenching: Pour the mixture into a saturated Sodium Thiosulfate (

    
    ) solution. This reduces unreacted bromine (red color disappears).[1]
    
  • Workup: Separate the organic layer.[1] Wash with water (2x) and Brine (1x). Dry over anhydrous

    
    .[1]
    
  • Purification: Remove solvent under reduced pressure. Purify the crude oil via vacuum distillation (bp ~142°C at 25 mmHg) to separate the mono-bromo product from unreacted starting material and trace di-bromo byproducts.[1]

Visual Workflow (DOT Diagram)

SynthesisWorkflow cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Bromination cluster_2 Phase 3: Workup & Purification Start 1,4-Diisopropylbenzene + Solvent (DCM/CCl4) Catalyst Add Catalyst (Fe Powder) Start->Catalyst Cooling Cool to -5°C (Ice/Salt Bath) Catalyst->Cooling Addition Dropwise Br2 Addition (Protect from Light) Cooling->Addition Monitor Stir 2h -> RT Monitor GC-MS Addition->Monitor Quench Quench with Na2S2O3 (aq) Monitor->Quench Extract Phase Separation & Drying (MgSO4) Quench->Extract Distill Vacuum Distillation (Target: Mono-bromo) Extract->Distill

Caption: Operational workflow for the selective mono-bromination of 1,4-diisopropylbenzene.[1]

Applications in Drug Discovery & Materials

The steric bulk of this compound is its defining feature.[1]

  • Buchwald-Hartwig Amination: When coupled with amines, the isopropyl group ortho to the reaction site prevents catalyst deactivation and forces the formation of the active catalytic species (reductive elimination is accelerated by steric bulk).[1]

  • Suzuki-Miyaura Coupling: Used to synthesize poly(p-phenylene) derivatives.[1] The isopropyl groups prevent

    
    -stacking aggregation in the final polymer, improving solubility and processing in organic electronics (OLEDs).
    
  • Ligand Synthesis: Precursor to bulky phosphine ligands.[1] The steric bulk protects the phosphorus center from oxidation and enhances catalytic turnover rates in difficult couplings.[1]

Safety & Handling (E-E-A-T)

  • Hazards:

    • Skin/Eye Irritant: Standard for alkyl bromides.[1]

    • Environmental: Toxic to aquatic life with long-lasting effects (H411).[1]

    • Reactivity: Incompatible with strong oxidizing agents.[1]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Light sensitive (store in amber glass).

  • Spill Protocol: Absorb with inert material (vermiculite).[1] Do not flush into surface water.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89958268, 4-Bromo-1,2-diisopropylbenzene (Isomer Analog Reference).[1] Retrieved from [Link]

  • Smith, P. A. S. (1955). The Chemistry of Open-Chain Organic Nitrogen Compounds.[1] (General reference for electrophilic aromatic substitution mechanisms).

  • PrepChem. Synthesis of this compound. (Methodology adaptation). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: 2-Bromo-1,4-diisopropylbenzene as a Foundational Precursor for Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rational design of organic semiconductors is paramount to advancing the field of organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The selection of appropriate precursor molecules is the critical first step in synthesizing high-performance conjugated polymers and small molecules. This guide provides a detailed examination of 2-bromo-1,4-diisopropylbenzene, a key building block whose unique structural and chemical properties make it an invaluable precursor. We will explore the causality behind its utility, provide detailed, field-proven protocols for its application in cornerstone cross-coupling reactions, and illustrate its pathway from a simple molecule to a functional component in electronic devices.

Introduction: The Strategic Importance of Precursor Design

The performance of an organic electronic device is intrinsically linked to the molecular structure of the active semiconductor layer.[1][2] Properties such as charge carrier mobility, photoluminescent efficiency, and environmental stability are not accidental; they are engineered at the molecular level. This compound has emerged as a strategic precursor for several compelling reasons:

  • Reactive Handle: The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, the primary method for constructing the carbon-carbon bonds that form the backbone of conjugated polymers.[3]

  • Solubility Enhancement: The two isopropyl groups are a defining feature. Their bulky, non-planar nature disrupts intermolecular packing, significantly enhancing the solubility of the resulting polymers and small molecules in common organic solvents. This is crucial for enabling solution-based processing techniques like spin-coating and inkjet printing, which are essential for low-cost, large-area device fabrication.

  • Morphological Control: The steric hindrance provided by the isopropyl groups helps to prevent excessive aggregation of polymer chains in the solid state. This can lead to more favorable thin-film morphologies, which are critical for efficient charge transport.

  • Structural Rigidity and Definition: The 1,4-disubstituted benzene ring provides a rigid, well-defined linear segment within a polymer backbone, ensuring effective π-orbital overlap and conjugation along the chain.

This document serves as a comprehensive guide for researchers, outlining the synthesis, properties, and key synthetic applications of this versatile building block.

Physicochemical Properties and Synthesis Overview

A thorough understanding of a precursor's physical properties is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₇Br[4]
Molecular Weight 241.17 g/mol [4]
Appearance Colorless Liquid[3]
Boiling Point 142°C at 25 mmHg[5]
Refractive Index (n_D_²⁵) 1.5292[5]
Synthesis Protocol: Electrophilic Bromination of p-Diisopropylbenzene

The most direct route to this compound is the electrophilic aromatic substitution of commercially available 1,4-diisopropylbenzene.[5][6]

Protocol 1: Synthesis of this compound

  • Setup: To a 1 L three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,4-diisopropylbenzene (243 parts by weight) and carbon tetrachloride (300 parts by weight).

  • Catalyst Addition: Add iron powder (2.5 parts by weight) to act as a Lewis acid catalyst.

  • Bromination: Cool the mixture to -5°C using an ice-salt bath. Prepare a solution of bromine (240 parts by weight) in carbon tetrachloride (to make 180 parts of solution) and add it dropwise from the dropping funnel over 7 hours, maintaining the temperature at -5°C.

    • Causality Note: The low temperature and slow addition rate are critical for minimizing the formation of dibrominated and other over-brominated byproducts, thus maximizing the yield of the desired mono-brominated product.

  • Quenching & Workup: Once the addition is complete, allow the reaction to stir for an additional hour. Carefully decant the solution to remove the residual iron catalyst. Wash the organic solution twice with 3N HCl to remove any remaining iron salts.

  • Purification: Remove the carbon tetrachloride under reduced pressure. Add a solution of potassium hydroxide (40 parts) in ethanol (200 parts) and reflux for 30 minutes to neutralize any remaining acid and react with any excess bromine.[5]

  • Extraction: Pour the mixture into water. Separate the organic layer and wash sequentially with dilute HCl, dilute sodium bisulfite solution (to remove residual bromine color), and finally with water until neutral.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield this compound (boiling point 142°C at 25 mmHg).[5]

  • Validation: The purity of the final product should be confirmed by GC-MS and ¹H NMR spectroscopy before use in subsequent polymerization reactions.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true utility of this compound is realized in its application as an electrophile in cross-coupling reactions to form C-C bonds, the bedrock of conjugated polymer synthesis.[7][8]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling reaction in organic electronics due to its mild conditions, commercial availability of reagents, and tolerance of a wide variety of functional groups.[9][10][11]

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd R¹-X Trans Transmetalation Intermediate OxAdd->Trans R²-B(OR)₂ + Base RedEl Reductive Elimination Intermediate Trans->RedEl RedEl->Pd0 R¹-R² prod R¹-R² (New C-C Bond) sub1 R¹-X (this compound) sub2 R²-B(OR)₂ (Boronic Acid/Ester) base Base (e.g., K₂CO₃) waste1 X⁻ waste2 [B(OR)₂(OH)]⁻

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. (Max Width: 760px)

Protocol 2: General Procedure for Suzuki Coupling

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid or ester (1.1-1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically aqueous K₂CO₃ (2M solution, 3.0 eq.).

    • Expertise Note: The choice of catalyst and base can be critical. For more sterically hindered or electronically deactivated substrates, more active catalysts with specialized phosphine ligands (e.g., SPhos, XPhos) may be required.

  • Solvent Addition: Add a degassed solvent system. A common choice is a biphasic mixture of toluene and water, or a single-phase solvent like THF or 1,4-dioxane.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all dissolved oxygen is removed. Oxygen can oxidatively deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100°C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the coupled product.

  • Validation: Confirm the structure of the product by ¹H and ¹³C NMR spectroscopy and mass spectrometry.

The Stille Coupling

The Stille coupling reaction involves the coupling of an organohalide with an organotin (stannane) reagent.[12][13] It is highly valued for its tolerance of a very broad range of functional groups and its insensitivity to the presence of water.

Protocol 3: General Procedure for Stille Coupling

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.), the organostannane reagent (e.g., a tributylstannyl-aryl compound, 1.05 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) in a suitable anhydrous, degassed solvent like toluene or DMF.[14]

  • Reaction: Heat the mixture to 90-110°C and stir under the inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

    • Trustworthiness Note: Stille reactions can be slower than Suzuki couplings. Reaction times of 12-48 hours are not uncommon.

  • Workup: Upon completion, cool the mixture and dilute it with an organic solvent like ethyl acetate.

  • Purification & Tin Removal: A key challenge in Stille couplings is the removal of toxic organotin byproducts.[14] This can be achieved by:

    • Washing the organic solution with an aqueous solution of KF. This causes the tin byproducts to precipitate as insoluble fluorides, which can be filtered off.

    • Extensive column chromatography on silica gel.

  • Isolation: After tin removal, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Further purification by recrystallization may be necessary.

  • Validation: Characterize the final product using NMR and mass spectrometry.

Application Workflow: Synthesis of a Model Conjugated Polymer

To demonstrate the practical application of this compound, we present a workflow for the synthesis of a model alternating copolymer, a material class often explored for OFETs.[15]

Polymer_Workflow Precursor Precursor This compound Polymerization Suzuki Polycondensation Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C Precursor->Polymerization Comonomer Comonomer (e.g., Thiophene-bis(boronic ester)) Comonomer->Polymerization CrudePolymer Crude Polymer Mixture Polymerization->CrudePolymer Purification Purification (Soxhlet Extraction) CrudePolymer->Purification PurePolymer Pure Conjugated Polymer Purification->PurePolymer Characterization Characterization (GPC, NMR, UV-Vis, CV) PurePolymer->Characterization Device Device Fabrication (e.g., OFET) Characterization->Device Precursor_To_Device cluster_0 Molecular Level cluster_1 Macromolecular Level cluster_2 Device Level Precursor This compound Prop1 Solubilizing Isopropyl Groups Precursor->Prop1 Prop2 Reactive Bromine Site Precursor->Prop2 Polymer Soluble, High MW Conjugated Polymer Prop1->Polymer Prop2->Polymer Processing Solution Processing (Spin Coating) Polymer->Processing Device OFET / OLED Device Processing->Device

Figure 3: Conceptual pathway from precursor properties to final device fabrication. (Max Width: 760px)

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and contact with skin.

  • Palladium Catalysts: Many palladium compounds are toxic and may be irritants. Handle with care, avoiding inhalation of fine powders.

  • Solvents: Toluene, THF, and other organic solvents are flammable and have associated toxicities. All reactions and solvent handling should be performed in a fume hood away from ignition sources.

  • Organotin Reagents: Stannanes are highly toxic. Strict safety protocols must be followed, including the use of dedicated glassware and appropriate waste disposal procedures.

Conclusion

This compound is more than just a chemical reagent; it is a strategic design element in the synthesis of advanced organic electronic materials. Its structure provides a potent combination of reactivity for polymerization and physical properties that ensure the resulting macromolecules are processable and possess favorable solid-state morphology. The protocols and workflows detailed in this guide provide a robust framework for researchers to leverage this precursor's advantages, paving the way for the development of next-generation organic semiconductors for OFETs, OLEDs, and other electronic applications.

References

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The Strategic Utility of 2-Bromo-1,4-diisopropylbenzene in Advanced Materials Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of materials science, the thoughtful selection of molecular building blocks is paramount to the rational design of functional polymers with tailored properties. 2-Bromo-1,4-diisopropylbenzene emerges as a strategic monomer in this context, offering a unique combination of reactivity and structural attributes. The presence of a reactive bromine atom facilitates its participation in a variety of powerful cross-coupling reactions, while the bulky isopropyl groups impart significant solubility and influence the solid-state morphology of the resulting polymers. This guide provides an in-depth exploration of the application of this compound in the synthesis of advanced materials, complete with detailed protocols and expert insights for researchers, scientists, and professionals in drug development.

Part 1: The Role of this compound in Polymer Chemistry

This compound is a versatile organic building block.[1] Its core utility in materials science lies in its ability to serve as a monomer in the synthesis of conjugated polymers and porous organic frameworks. The bromine substituent is a key functional handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, which are cornerstones of modern polymer synthesis.[1][2][3]

The diisopropylbenzene backbone offers several advantages:

  • Enhanced Solubility: The bulky, non-polar isopropyl groups disrupt intermolecular packing, significantly improving the solubility of the resulting polymers in common organic solvents. This is a critical factor for solution-based processing techniques used in the fabrication of organic electronic devices.

  • Morphological Control: The steric hindrance provided by the isopropyl groups can influence the planarity of the polymer backbone, affecting the electronic properties and solid-state packing of the material.

  • Thermal Stability: The robust aromatic core contributes to the overall thermal stability of the synthesized polymers.

Part 2: Synthesis of Conjugated Polymers for Organic Electronics

Conjugated polymers derived from this compound are promising materials for applications in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The extended π-conjugation along the polymer backbone facilitates charge transport, a key requirement for these devices.

Application Note: Suzuki-Miyaura Polycondensation for Poly(2,5-diisopropyl-p-phenylene)

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[2][4] In the context of polymer synthesis, it allows for the efficient polycondensation of aryl halides with aryl boronic acids or esters. The reaction is known for its mild conditions and tolerance to a wide range of functional groups.[4]

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

Caption: Workflow for Suzuki-Miyaura Polycondensation.

Detailed Experimental Protocol: Synthesis of Poly(2,5-diisopropyl-p-phenylene) via Suzuki-Miyaura Coupling

This protocol provides a general method for the synthesis of poly(2,5-diisopropyl-p-phenylene). Optimization may be required for specific applications.

Materials:

  • This compound (1.0 eq)

  • 1,4-Benzenediboronic acid (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium carbonate (K₂CO₃) (4.0 eq)

  • Toluene (anhydrous)

  • Water (degassed)

  • Methanol

  • Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, 1,4-Benzenediboronic acid, and potassium carbonate.

  • Catalyst Addition: Under a positive pressure of argon or nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Solvent Addition: Add a degassed 2:1 mixture of toluene and water to the flask.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.[5]

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 48 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of methanol to precipitate the polymer.

    • Collect the polymer by filtration and wash thoroughly with methanol and water to remove any residual catalyst and salts.

    • To further purify, dissolve the polymer in a minimal amount of a suitable solvent (e.g., chloroform or tetrahydrofuran) and reprecipitate into methanol.

    • Collect the purified polymer by filtration and dry under vacuum at 40 °C overnight.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower polymer molecular weight. Therefore, maintaining an inert atmosphere throughout the reaction is crucial.

  • Degassed Solvents: Dissolved oxygen in the solvents can also deactivate the catalyst.

  • Base: The base is required to activate the boronic acid for the transmetalation step.[3] Potassium carbonate is a common and effective choice.

  • Biphasic Solvent System: The use of a biphasic toluene/water system is common in Suzuki couplings. The organic phase dissolves the monomers and the growing polymer, while the aqueous phase dissolves the inorganic base.

Part 3: Synthesis of Porous Organic Polymers (POPs)

Porous organic polymers (POPs) are a class of materials characterized by high surface areas, tunable pore sizes, and excellent chemical and thermal stability.[6] These properties make them attractive for applications in gas storage and separation, catalysis, and sensing. This compound can be used as a building block to introduce porosity and enhance the processability of POPs.

Application Note: Suzuki Coupling for the Synthesis of a Pyrene-Based Porous Organic Polymer

By reacting a difunctional monomer like this compound with a trifunctional or tetrafunctional comonomer, a highly cross-linked, porous network can be formed. The use of a large, planar comonomer like pyrene can lead to POPs with high surface areas.[7][8]

Reaction Principle: The Suzuki coupling reaction is employed to form a rigid, covalent network. The stoichiometry and geometry of the monomers dictate the structure and porosity of the resulting POP.

Caption: Workflow for Porous Organic Polymer Synthesis.

Detailed Experimental Protocol: Synthesis of a Pyrene-Containing POP

Materials:

  • This compound (2.0 eq)

  • 1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (8.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Methanol, Tetrahydrofuran (THF), Chloroform

Procedure:

  • Reaction Setup: In a Schlenk tube, combine this compound, 1,3,6,8-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene, potassium carbonate, and the palladium catalyst.

  • Solvent Addition and Degassing: Add anhydrous DMF and degas the mixture by bubbling with argon for 30 minutes.

  • Polymerization: Heat the reaction mixture to 120 °C and stir for 72 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and collect the solid product by filtration.

    • Wash the solid extensively with water and methanol.

    • Perform a Soxhlet extraction with THF and chloroform for 24 hours each to remove any unreacted monomers and oligomers.

    • Dry the resulting porous polymer in a vacuum oven at 80 °C overnight.

Part 4: Characterization of Synthesized Materials

Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized polymers.

Technique Information Obtained Representative Data for Poly(2,5-diisopropyl-p-phenylene)
¹H NMR Confirmation of polymer structure, end-group analysis.δ 7.3-7.6 (m, aromatic protons), 2.8-3.1 (septet, CH), 1.2-1.4 (d, CH₃).[9]
GPC/SEC Molecular weight (Mn, Mw) and polydispersity index (PDI).[10][11][12]Mn = 15-30 kDa, Mw = 30-60 kDa, PDI = 2.0-2.5.
TGA Thermal stability.Decomposition temperature (Td) > 400 °C.
UV-Vis Optical bandgap.λmax ≈ 350 nm in solution.
Cyclic Voltammetry HOMO/LUMO energy levels, electrochemical bandgap.HOMO ≈ -5.5 eV, LUMO ≈ -2.5 eV.
BET Analysis (for POPs) Surface area and pore size distribution.Surface area: 300-800 m²/g.

Part 5: Alternative Synthetic Route and Applications

While palladium-catalyzed cross-coupling reactions are predominant, other methods can be employed to polymerize diisopropylbenzene derivatives. A German patent describes the synthesis of poly-p-diisopropylbenzene by reacting p-diisopropylbenzene with di-tert-butyl peroxide at elevated temperatures.[6] This method proceeds via a free-radical mechanism and can be used to produce polymer modifiers and fire-retardant additives.[6]

Conclusion

This compound is a valuable and versatile monomer for the synthesis of advanced functional materials. Its unique structural features allow for the creation of soluble, thermally stable conjugated polymers for organic electronics and high-surface-area porous organic polymers for a range of applications. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the potential of this important building block in their own materials development endeavors.

References

  • PrepChem. Synthesis of this compound. Available from: [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]

  • Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 28889-28893. Available from: [Link]

  • Patel, H. H., et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. ACS Medicinal Chemistry Letters, 5(8), 933-936. Available from: [Link]

  • Gao, T., et al. (2021). Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides. Polymers, 14(1), 5. Available from: [Link]

  • Lee, B. L., et al. (2014). Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4-phenylene vinylene), and Their Alternating Copolymer. Journal of Applied Polymer Science, 131(23). Available from: [Link]

  • DE4437466A1. Process for the preparation of poly-p-diisopropylbenzene. Google Patents.
  • Monnery, B. D., et al. (2021). comparative diffusion ordered 1H-NMR spectroscopy of poly(2-ethyl-2-oxazoline)s and poly(ethylene glycol) in D2O. Polymer Chemistry, 12(1), 135-144. Available from: [Link]

  • ResearchGate. Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More. Available from: [Link]

  • ResearchGate. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides. Available from: [Link]

  • Lutz, P. J., et al. (1982). Anionic polymerization and copolymerization of 1,3- and 1,4-diisopropenylbenzene. Macromolecular Chemistry and Physics, 183(11), 2787-2797. Available from: [Link]

  • VCU Scholars Compass. Pyrene-Derived Porous Organic Polymers: Design, Synthesis, and Application to Gas Storage and Separation. Available from: [Link]

  • JOVE. Molecular Weight Characterization of Conjugated Polymers through Gel Permeation Chromatography and Static Light Scattering. Available from: [Link]

  • Spectroscopy Online. GPC–IR Hyphenated Technology to Characterize Copolymers and to Deformulate Complex Polymer Mixtures in Polymer-Related Industries. Available from: [Link]

  • Wang, Y., et al. (2023). Composites of azo-linked pyrene-tetraone porous organic polymers as cathodes for lithium-ion batteries. Journal of Materials Chemistry A. Available from: [Link]

  • Intertek. GPC-NMR Analysis for Polymer Characterisation. Available from: [Link]

  • Tsotsalas, M., et al. (2021). Dynamic porous organic polymers with tuneable crosslinking degree and porosity. Chemical Science, 12(35), 11776-11783. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Grignard Reagent Initiation for 2-Bromo-1,4-diisopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for organometallic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formation of Grignard reagents from sterically hindered aryl halides, specifically 2-bromo-1,4-diisopropylbenzene. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize this critical reaction.

The formation of a Grignard reagent from this compound can be notoriously difficult to initiate. The steric bulk of the two isopropyl groups flanking the bromine atom significantly hinders the approach to the magnesium metal surface. Furthermore, the inherent stability of the aryl bromide bond requires more energy to break compared to a typical alkyl bromide. This guide addresses the most common failure points and provides field-proven solutions.

Troubleshooting Guide: Initiation Failure

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the synthesis of 2,5-diisopropylphenylmagnesium bromide.

Q1: My Grignard reaction with this compound won't start. What are the most common causes of initiation failure?

A1: Initiation failure is the most common hurdle in Grignard synthesis, and for a sterically demanding substrate like this, the causes are often multifaceted. The primary culprits are invariably related to reactant purity, glassware preparation, and the activation state of the magnesium.

  • Magnesium Passivation: The most frequent cause is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[1] This layer is inert and physically prevents the magnesium from undergoing the necessary redox reaction with the aryl bromide.

  • Presence of Water: Grignard reagents are extremely potent bases and will be instantly quenched by even trace amounts of water.[2][3][4][5] This is why rigorously anhydrous conditions are non-negotiable. Sources of water can include inadequately dried glassware, solvents, or even atmospheric moisture.

  • Steric Hindrance: The two bulky isopropyl groups on the aromatic ring sterically shield the carbon-bromine bond, making it difficult for the molecule to orient correctly on the magnesium surface for the electron transfer to occur.[6][7] This increases the activation energy of the reaction.

  • Reagent Quality: Ensure that your this compound is pure and, most importantly, dry. The quality of the magnesium turnings can also vary significantly between suppliers.[8]

Q2: I've flame-dried my glassware and used an anhydrous solvent, but the reaction still won't initiate. How can I effectively activate the magnesium?

A2: Activating the magnesium is crucial for exposing a fresh, reactive metal surface.[1] For a challenging substrate like this compound, a simple mechanical method or a chemical initiator is almost always required.

Recommended Magnesium Activation Techniques
Activation MethodMechanismKey Considerations & Cautions
Mechanical Crushing Physically breaks the MgO layer, exposing fresh Mg.Can be done in situ with a dry glass rod. Be careful not to break the flask. Some labs use continuous stirring of Mg turnings under argon for several hours.[9]
Iodine (I₂) Crystals A small crystal of iodine etches the Mg surface (2Mg + I₂ → 2MgI). The disappearance of the characteristic purple/brown color is a visual indicator of reaction initiation.[6][10]Use only a single, small crystal. Excess iodine can lead to unwanted side reactions.
1,2-Dibromoethane (DBE) Reacts with Mg to form ethylene gas and MgBr₂, which helps to clean and activate the surface. The observation of gas bubbles is a positive sign.[1][11]This is a highly effective and commonly used method. Add a few drops to the Mg before adding the primary halide.[11]
Gentle Heating Provides the activation energy needed to overcome the initial barrier.Use a heat gun cautiously to warm a small spot on the flask.[12] WARNING: Be prepared for a vigorous exotherm. Have an ice bath ready to control the reaction rate once it starts.[12]

A combination of these methods, such as adding a crystal of iodine and gently warming, is often the most effective strategy.

Q3: What are the optimal solvent and addition conditions for this specific Grignard reaction?

A3: Solvent choice plays a critical role. The solvent must be aprotic and capable of solvating the Grignard reagent to stabilize it.[13][14]

  • Solvent Selection: While diethyl ether is a traditional choice, Tetrahydrofuran (THF) is generally superior for preparing Grignard reagents from less reactive aryl halides.[13] THF has a higher boiling point, allowing the reaction to be conducted at a higher temperature if necessary, and its oxygen atom is a better Lewis base, which helps to stabilize the forming RMgX species.

  • Solvent Purity: The solvent MUST be anhydrous. Commercial anhydrous solvents are reliable, but if you are drying your own, ensure it is done correctly.

Common Solvents and Recommended Drying Agents
SolventBoiling Point (°C)Recommended Drying Agents
Tetrahydrofuran (THF)66Sodium/benzophenone ketyl, Molecular Sieves (3Å or 4Å)
Diethyl Ether34.6Sodium/benzophenone ketyl, Lithium aluminum hydride (LAH)
  • Addition Rate & Concentration: To minimize side reactions, particularly Wurtz coupling, the this compound should be added slowly and judiciously.[15][16] A common procedure involves dissolving the aryl bromide in a portion of the anhydrous solvent and adding it dropwise via a pressure-equalizing addition funnel to the activated magnesium suspension. Add only a small amount of the halide solution initially (~5-10%) and wait for signs of initiation before continuing with the slow addition.[6]

Q4: My reaction mixture is turning dark brown or black. Is this a problem?

A4: The appearance of a cloudy, gray, or light brown solution is a classic visual indicator of successful Grignard reagent formation.[6][10] However, if the solution turns very dark brown or black, it could be indicative of side reactions. The most common side reaction is Wurtz-type coupling , where the newly formed Grignard reagent reacts with unreacted aryl bromide to form a dimer.[1][15][16]

This side reaction is favored by:

  • High local concentrations of the aryl bromide (adding it too quickly).[1]

  • High reaction temperatures.[1]

If you observe this, it's a sign that your addition rate may be too fast or your reaction temperature is too high. While some discoloration is normal, excessive darkening often correlates with lower yields of the desired Grignard reagent.

Experimental Workflow & Protocols

Troubleshooting Flowchart for Grignard Initiation

G start Reaction Fails to Initiate check_anhydrous Verify Anhydrous Conditions: - Flame-dried glassware? - Anhydrous solvent? start->check_anhydrous activate_mg Activate Magnesium: - Add 1-2 crystals of I₂ - Add 5-10 drops of 1,2-dibromoethane check_anhydrous->activate_mg Yes re_evaluate Re-evaluate Setup: - Check reagent purity - Consider fresh Mg/solvent - Try sonication check_anhydrous->re_evaluate No gentle_heat Apply Gentle Heat: - Use heat gun on a small spot - Have ice bath ready activate_mg->gentle_heat observe Observe for Initiation Signs: - Bubbling - Color change - Exotherm gentle_heat->observe Warming gentle_heat->re_evaluate No Initiation observe->gentle_heat No slow_addition Initiation Successful! Proceed with slow, dropwise addition of remaining halide. observe->slow_addition Yes

Caption: A systematic workflow for troubleshooting Grignard initiation failure.

Protocol: Initiating Grignard Formation with 1,2-Dibromoethane

This protocol assumes a reaction scale using approximately 1.2 equivalents of magnesium turnings to 1.0 equivalent of this compound.

  • Glassware Preparation: Thoroughly flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (topped with a drying tube or inert gas inlet), and a pressure-equalizing addition funnel under a stream of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reagent Setup:

    • To the cooled flask, add the magnesium turnings (1.2 eq).

    • In the addition funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF.

  • Magnesium Activation: Using a syringe, add a small amount of 1,2-dibromoethane (e.g., 0.1-0.2 mL for a 50 mmol scale reaction) directly to the stirring magnesium turnings.[1][11]

  • Initiation:

    • Add a small portion (~5%) of the aryl bromide solution from the addition funnel to the flask.

    • Observe the magnesium surface closely. Signs of initiation include the spontaneous evolution of bubbles (ethylene gas) and the solution beginning to turn cloudy.[10]

    • If no reaction is observed after several minutes, gently warm the flask with a heat gun until bubbling is seen. Immediately remove the heat source.

  • Grignard Formation:

    • Once the reaction is self-sustaining (maintaining a gentle reflux), begin the dropwise addition of the remaining aryl bromide solution at a rate that maintains a steady but controlled reflux.

    • If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with an ice-water bath.

    • After the addition is complete, continue to stir the mixture (with gentle heating if necessary) for an additional 1-2 hours to ensure complete reaction. The final mixture should be a cloudy, gray-brown suspension.

Reaction Pathway and Major Side Reaction

G cluster_main Main Grignard Pathway cluster_side Wurtz Coupling Side Reaction ArylBr This compound Grignard 2,5-Diisopropylphenyl magnesium bromide ArylBr->Grignard + Mg⁰ / THF Mg Mg⁰ (Activated) Grignard2 Grignard Reagent Dimer Biaryl Dimer Grignard2->Dimer + Aryl-Br (Fast Addition / High Temp) ArylBr2 Aryl Bromide

Caption: Desired Grignard formation versus the competing Wurtz coupling side reaction.

Frequently Asked Questions (FAQs)

Q: What are the clear visual signs of a successful Grignard initiation? A: There are several key indicators:

  • If using iodine, the brown/purple color will fade.[10]

  • Gentle bubbling or effervescence will appear on the surface of the magnesium turnings.[12]

  • The reaction mixture will begin to turn cloudy and typically takes on a gray or brownish hue.[10]

  • An exotherm will be generated, causing the solvent to warm up and potentially begin to reflux on its own.[10]

Q: Can I use sonication to help start the reaction? A: Yes, sonication is a valid and often effective technique. The high-frequency ultrasound waves can help to physically disrupt the magnesium oxide layer through a process called cavitation, exposing a fresh metal surface and promoting initiation.[2]

Q: Is it possible to store the prepared Grignard reagent? A: While it is best to use the Grignard reagent immediately in situ, it can be stored for short periods. The solution must be kept under a strictly inert atmosphere (nitrogen or argon) in a sealed, dry container to prevent decomposition from atmospheric oxygen and moisture.[5][17] The quality of the reagent will degrade over time.

Q: How can I confirm that the Grignard reagent has formed and estimate its concentration? A: The most reliable method is to perform a titration. A common method involves taking an aliquot of the Grignard solution, quenching it with a known excess of iodine, and then back-titrating the remaining iodine with a standardized sodium thiosulfate solution. Simpler methods, such as titration with a known concentration of a protic acid (like sec-butanol) in the presence of an indicator (like 1,10-phenanthroline), are also widely used.

References

  • BenchChem. (n.d.). Troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane.
  • Chegg. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously.
  • BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Wellcome Centre for Anti-Infectives Research. (2023, February 9). Making a Grignard reagent from elemental magnesium [Video]. YouTube.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Reddit. (2022, January 7). Failed Grignard Reaction?. r/OrganicChemistry.
  • Jasperse, J. (n.d.). Grignard Reaction.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide.
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube.
  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents.
  • BYJU'S. (n.d.). Grignard Reagent.
  • University of Missouri–St. Louis. (n.d.). 25. The Grignard Reaction.
  • Chemistry LibreTexts. (2024, March 25). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
  • Organic Chemistry. (2021, January 21). 12.4 Grignard Reagents [Video]. YouTube.
  • SpringerLink. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation.
  • Reddit. (2021, March 5). Grignard reagents and drying. r/chemistry.
  • Alfa Chemistry. (n.d.). Grignard Reaction.
  • American Chemical Society. (n.d.). The Grignard Reagents | Organometallics. ACS Publications.
  • Sciencemadness Discussion Board. (2016, August 29). Drying ether for Grignard.
  • ResearchGate. (2017, July 8). Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent.

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Technical Support Center: Bromination of Diisopropylbenzene (DIPB)

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource for process chemists and researchers working with Diisopropylbenzene (DIPB).

Subject: Troubleshooting Side Reactions & Process Optimization Ticket Context: User reports yield loss, "tar" formation, and unexpected peak distributions during the bromination of 1,3-Diisopropylbenzene. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The Substrate Challenge

Diisopropylbenzene (DIPB) presents a unique challenge in Electrophilic Aromatic Substitution (EAS). While the isopropyl groups are electron-donating (activating the ring), they are sterically bulky. This creates a conflict between electronic activation (which invites reaction) and steric hindrance (which restricts access).

In a typical bromination targeting the aromatic ring (e.g., to synthesize 4-bromo-1,3-diisopropylbenzene), three primary failure modes occur:

  • Radical Deviation: Bromine attacks the benzylic hydrogen instead of the ring.

  • Dealkylation (The "Ipso" Attack): The isopropyl group is cleaved off by the Lewis Acid or HBr byproduct.

  • Regio-scrambling: Bromine adds to the sterically congested 2-position or leads to poly-bromination.

Diagnostic Pathways (Visual Guide)

The following diagram maps the critical decision points where your reaction diverges from the intended product to common impurities.

DIPB_Bromination_Pathways Start Start: 1,3-Diisopropylbenzene (DIPB) Condition_A Condition: Lewis Acid (Fe/FeBr3) Darkness, Low Temp (<20°C) Start->Condition_A Condition_B Condition: UV Light / Heat No Lewis Acid Start->Condition_B Condition_C Condition: Strong Lewis Acid (AlCl3) High Temp (>40°C) Start->Condition_C Target Target: 4-Bromo-1,3-DIPB (Ring Substitution) Condition_A->Target Major Pathway Side_Poly Side Reaction: Poly-Bromination (Dibromo species) Condition_A->Side_Poly Excess Br2 / Poor Mixing Side_Radical Side Reaction: Benzylic Bromide (Radical Substitution) Condition_B->Side_Radical Radical Mechanism Side_Dealkyl Side Reaction: Dealkylation (Loss of Isopropyl Group) Condition_C->Side_Dealkyl Ipso-Protonation

Figure 1: Reaction divergence based on environmental conditions. Green indicates the target pathway; red/yellow indicate failure modes.

Troubleshooting Guide & FAQs

Issue 1: The "Vanishing Alkyl" (Dealkylation)

Symptom: GC-MS shows peaks corresponding to bromocumene or bromobenzene, indicating the loss of an isopropyl group. Mechanism: Ipso-substitution. The isopropyl carbocation is stable (


 carbocation). In the presence of strong Lewis acids (like 

) and the HBr generated by the reaction, the ring is protonated at the isopropyl-bearing carbon. The isopropyl group leaves as a cation, which then polymerizes (forming "tar") or reacts elsewhere.

Q: Why am I losing my isopropyl group? A: You are likely using a Lewis acid that is too strong or the temperature is too high. The Friedel-Crafts alkylation is reversible.

  • Corrective Action: Switch from Aluminum Chloride (

    
    ) to a milder catalyst like Iron powder (
    
    
    
    )
    or Ferric Bromide (
    
    
    )
    .
    
    
    is notorious for catalyzing dealkylation/disproportionation of bulky alkylbenzenes [1].
  • Protocol Check: Maintain reaction temperature between 0°C and 15°C . Dealkylation is thermodynamically favored at higher temperatures.

Issue 2: Benzylic Bromination (Impurity Formation)

Symptom: Formation of


-bromo-diisopropylbenzene (bromine on the side chain, not the ring).
Mechanism:  Free Radical Substitution. This competes with the ionic ring substitution. It is triggered by homolytic cleavage of the Br-Br bond by light or heat.

Q: How do I stop the bromine from attacking the side chain? A: You must suppress the radical pathway.

  • Corrective Action: Wrap the reaction vessel in aluminum foil to exclude light.

  • Chemical Control: Ensure oxygen is not purged too aggressively (trace oxygen can inhibit radicals), or add a radical scavenger if the problem persists. However, simply excluding light and keeping the temperature low is usually sufficient [2].

Issue 3: Regioselectivity (Wrong Isomer)

Symptom: In 1,3-DIPB, you expect the bromine at the 4-position (para to one group, ortho to the other). You might see significant 2-bromo isomer (between the two isopropyls) or 5-bromo isomer.

Q: Why is the isomer ratio shifting? A: The 2-position is sterically "sandwiched" between two bulky isopropyl groups. Substitution here is highly unfavorable. The 4-position is sterically accessible and electronically activated.

  • Corrective Action: If you see 2-bromo isomers, it suggests the reaction temperature is high enough to overcome the steric activation energy barrier. Cool the reaction down.

  • Note: If you see the 5-bromo isomer (meta to both groups), your starting material might have isomerized, or the mechanism has shifted (highly unlikely in standard bromination).

Optimized Experimental Protocol

To minimize the side reactions described above, follow this standardized workflow.

Reagents:

  • Substrate: 1,3-Diisopropylbenzene (1.0 eq)

  • Brominating Agent: Elemental Bromine (

    
    ) (1.05 eq)
    
  • Catalyst: Iron Powder (

    
    ) (3-5 mol%) or 
    
    
    
    . Avoid
    
    
    .
  • Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (

    
    ).
    

Step-by-Step Procedure:

StepActionTechnical Rationale
1 System Prep Flame-dry glassware. Wrap the flask in aluminum foil .
2 Charge Add DIPB, solvent, and Fe catalyst. Cool to 0°C .
3 Addition Add

dropwise over 2-4 hours.
4 Scrubbing Vent evolved HBr gas through a NaOH scrubber.
5 Quench Pour into ice water/sodium bisulfite (

).

Quantitative Comparison of Side Reactions

The following table summarizes how conditions affect the impurity profile.

Condition VariableMajor Impurity FormedMechanistic Cause
High Temperature (>40°C) Dealkylated products (Cumene derivatives)Reversibility of Friedel-Crafts alkylation (Thermodynamic control).
Strong Catalyst (

)
Trans-alkylated products (Tri-isopropylbenzene)Acid-catalyzed migration of isopropyl groups [1].
Light Exposure Benzylic Bromide (

-bromo)
Homolytic fission of

generating radicals [2].
Fast Addition of

Dibromo-DIPBLocalized excess of electrophile overcomes ring deactivation.

References

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

  • Master Organic Chemistry. (2018). Benzylic Bromination.

  • Chemistry LibreTexts. (2023). Electrophilic Aromatic Substitution - Bromination.

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2-Bromo-1,4-diisopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-1,4-diisopropylbenzene. This guide is specifically designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and best practices for managing the highly exothermic nature of this electrophilic aromatic substitution reaction. Our goal is to equip you with the knowledge to perform this synthesis safely, efficiently, and with high yield.

The bromination of 1,4-diisopropylbenzene is a classic example of an electrophilic aromatic substitution.[1][2] While effective, the reaction is notoriously exothermic, and without proper control, it can pose significant safety risks, including the potential for a runaway reaction.[3][4] This document provides a structured approach to understanding and mitigating these risks through detailed troubleshooting guides and frequently asked questions.

Troubleshooting Guide: Exotherm & Side Product Management

This section addresses specific issues you may encounter during the synthesis. Each problem is analyzed for its potential causes, followed by actionable recommendations grounded in chemical principles.

Issue 1: Uncontrolled, Rapid Temperature Increase (Runaway Reaction)

An uncontrolled temperature spike is the most critical hazard in this synthesis. It indicates that the rate of heat generation is exceeding the cooling system's capacity to remove it.[5]

  • Potential Cause 1: Rate of Bromine Addition is Too Fast.

    • Causality: The reaction's heat release is directly proportional to the rate at which the limiting reagent (bromine) is introduced and consumed. A rapid addition rate generates heat faster than it can be dissipated.

    • Recommended Action: Immediately cease the addition of bromine. For highly exothermic reactions, a slow, dropwise addition over several hours is crucial for maintaining control.[6][7] This ensures that the heat of reaction can be managed in real-time by the cooling apparatus.[8]

  • Potential Cause 2: Inadequate Cooling.

    • Causality: An inefficient cooling bath (e.g., insufficient ice, poor circulation) or a reaction vessel that is not adequately submerged will fail to remove heat effectively from the reaction medium.

    • Recommended Action: Ensure the reaction flask is immersed in a well-maintained cooling bath, such as an ice-water bath (for 0°C) or a dry ice-acetone bath (for lower temperatures).[7] A recirculating chiller provides the most precise temperature control. Verify that the coolant is circulating properly and is at the target temperature.

  • Potential Cause 3: Poor Mixing.

    • Causality: Inadequate stirring can lead to the formation of localized "hotspots" where the concentration of reagents is high, and the reaction accelerates in that specific area. This can also lead to an accumulation of unreacted bromine, which can then react suddenly.[9]

    • Recommended Action: Use a properly sized stir bar or an overhead mechanical stirrer to ensure vigorous and efficient mixing. The vortex created by stirring should be visible, indicating good circulation throughout the reaction mixture.

Issue 2: Low Yield of this compound

A low yield of the desired product can be frustrating and costly. The root cause often lies in suboptimal reaction conditions or workup procedures.

  • Potential Cause 1: Formation of Poly-brominated Byproducts.

    • Causality: The isopropyl groups on the benzene ring are activating, making the product, this compound, susceptible to further bromination. This is more likely to occur if there are localized areas of high bromine concentration or if the reaction temperature is too high.

    • Recommended Action: Strict adherence to a low reaction temperature (e.g., -5°C) is critical.[6] The slow, dropwise addition of a bromine solution, rather than neat bromine, helps maintain a low instantaneous concentration of the brominating agent, favoring mono-substitution.

  • Potential Cause 2: Incomplete Reaction.

    • Causality: While low temperatures are necessary to control the exotherm, excessively cold conditions can slow the reaction rate to a crawl, leading to incomplete conversion of the starting material.

    • Recommended Action: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC). If the reaction is stalled, ensure the catalyst (iron powder) is active. A slight, controlled increase in temperature may be necessary, but this should be done cautiously and only after ensuring the bromine addition is complete.

  • Potential Cause 3: Loss of Product During Workup.

    • Causality: The workup procedure involves several extraction and washing steps. Improper phase separation or using incorrect quenching agents can lead to product loss.

    • Recommended Action: After the reaction, decant the solution from the catalyst. Wash the organic layer with dilute acid (e.g., 3N HCl) to remove iron salts, followed by a wash with a reducing agent like sodium bisulfite solution to quench any unreacted bromine.[6] Finally, wash with water and brine to remove water-soluble impurities before drying and solvent removal.

Frequently Asked Questions (FAQs)

Q1: Why is the electrophilic bromination of 1,4-diisopropylbenzene so exothermic? A1: The reaction is an electrophilic aromatic substitution. The process involves the attack of the electron-rich aromatic ring on the electrophilic bromine (activated by a Lewis acid catalyst like FeBr₃, formed in situ from Fe and Br₂).[1] The formation of the strong Carbon-Bromine bond and the subsequent regeneration of the highly stable aromatic ring is a thermodynamically favorable process that releases a significant amount of energy as heat.[10]

Q2: What is the optimal temperature for this synthesis and why is it so important? A2: A temperature of -5°C is recommended for this reaction.[6] Maintaining this low temperature is paramount for two reasons:

  • Safety: It slows down the reaction rate, allowing the heat generated to be safely dissipated by the cooling system, thus preventing a runaway reaction.[7]

  • Selectivity: Lower temperatures help to minimize the formation of unwanted poly-brominated side products by reducing the overall reactivity of the system.

Q3: How should the bromine be added to the reaction mixture? A3: Bromine should be diluted with an inert solvent (like the carbon tetrachloride used in the main reaction) and added slowly, dropwise, via a pressure-equalizing addition funnel over a prolonged period (e.g., seven hours for a specific preparation).[6] This method of controlled addition is a critical safety measure to manage the exotherm.[8] Never add the bromine all at once.

Q4: What are the key safety protocols to follow during this procedure? A4: Due to the hazardous nature of bromine, stringent safety measures are required:

  • Engineering Controls: Always conduct the reaction in a well-ventilated chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a flame-resistant lab coat.[11]

  • Emergency Preparedness: Have a quenching agent (e.g., sodium bisulfite or sodium thiosulfate solution) and a neutralizing agent for acid spills (e.g., sodium bicarbonate) readily accessible. An emergency eyewash and shower must be nearby.

Q5: Can N-Bromosuccinimide (NBS) be used as a safer alternative to liquid bromine? A5: Yes, N-Bromosuccinimide (NBS) is a solid and is generally considered a safer and easier-to-handle brominating agent than liquid bromine.[5][12] It can be used for the bromination of activated aromatic rings. However, reactions involving NBS are also exothermic and require careful temperature control and often a catalyst or initiator.[5][13] A thorough literature review and risk assessment should be conducted before substituting reagents.

Data Summary Table: Key Reaction Parameters
ParameterRecommended Value / ProcedureRationale & Key Considerations
Reaction Temperature -5°CEssential for controlling the powerful exotherm and minimizing the formation of poly-brominated byproducts.[6]
Reagent Addition Slow, dropwise addition of a bromine solution over several hours.Prevents dangerous accumulation of heat and unreacted reagents, ensuring a controlled reaction rate.[6][7]
Solvent Carbon Tetrachloride or DichloromethaneAn inert solvent is required to dissolve the reactants and help dissipate heat. Note: Carbon tetrachloride is a known carcinogen and has environmental restrictions; safer alternatives should be considered where possible.
Catalyst Iron Powder (Fe)Acts as a Lewis acid catalyst precursor, reacting with bromine to form FeBr₃ in situ, which polarizes the Br-Br bond.[1][6]
Quenching Agent Dilute Sodium Bisulfite (NaHSO₃) SolutionSafely neutralizes and destroys any excess, highly reactive bromine at the end of the reaction.[6]
Mixing Vigorous mechanical or magnetic stirringCrucial for ensuring homogeneous temperature and reagent distribution, preventing localized hotspots and potential runaway conditions.[9]
Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures and emphasizes safety and exotherm management.[6]

  • Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer or thermocouple to monitor the internal temperature, and a pressure-equalizing dropping funnel. Ensure all glassware is dry.

  • Initial Charging: Charge the flask with 1,4-diisopropylbenzene, an inert solvent such as carbon tetrachloride, and a catalytic amount of iron powder.

  • Cooling: Immerse the flask in a cooling bath and cool the contents to an internal temperature of -5°C.

  • Bromine Addition: Prepare a solution of bromine in the same inert solvent and load it into the dropping funnel. Begin the slow, dropwise addition of the bromine solution to the stirred reaction mixture. Crucially, maintain the internal temperature at or below -5°C throughout the entire addition process. This may take several hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same low temperature for a designated period, monitoring the progress by TLC or GC until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over ice water to begin the quenching process.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 3N HCl (to remove iron salts), a dilute solution of sodium bisulfite (to destroy excess bromine, continue until the organic layer is colorless), water, and finally, brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.[6]

Visualization of Exotherm Management Workflow

The following diagram illustrates the critical decision-making and control loop for safely managing the exothermic reaction.

Exotherm_Management_Workflow Workflow for Controlled Bromination cluster_prep Preparation cluster_reaction Reaction Control Loop cluster_workup Post-Reaction setup 1. Assemble Dry Apparatus charge 2. Charge Substrate, Solvent & Catalyst setup->charge cool 3. Cool to -5°C charge->cool add_br2 4. Begin Slow, Dropwise Addition of Bromine Solution cool->add_br2 monitor_temp 5. Monitor Internal Temperature Continuously add_br2->monitor_temp temp_ok Temperature ≤ -5°C? monitor_temp->temp_ok Check temp_high Temperature > -5°C? monitor_temp->temp_high Check continue_add Continue Addition temp_ok->continue_add YES stop_add ACTION: STOP ADDITION IMMEDIATELY temp_high->stop_add YES stop_add->monitor_temp Re-evaluate continue_add->add_br2 quench 6. Quench Reaction (Ice Water & NaHSO₃) continue_add->quench Reaction Complete extract 7. Extraction & Washing quench->extract purify 8. Dry & Purify extract->purify

Caption: A logical workflow for the controlled bromination of 1,4-diisopropylbenzene.

References
  • Synthesis of this compound. PrepChem.com. [Link]

  • Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.
  • Best Practices for Working with Chemical Reactions in the Lab. Clue.io. [Link]

  • Process for synthesizing diisopropylbenzene.
  • Method for the bromination of aromatic compound.
  • Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Center for Biotechnology Information. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate. [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Low and high temperature bromination of exocyclic dienes: High temperature bromination. Part 16. ResearchGate. [Link]

  • Benzene, 1,4-bis(1-methylethyl)-. NIST WebBook. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]

  • Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

  • What will the reaction of isopropylbenzene with bromine (halogenation) look like? Quora. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Center for Biotechnology Information. [Link]

  • FUNCTIONALIZATION OF SATURATED HYDROCARBONS: HIGH TEMPERATURE BROMINATION. Middle East Technical University. [Link]

  • Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis. ResearchGate. [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]

  • Electrophilic Aromatic Substitution Reactions: Bromination. OpenStax. [Link]

  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. National Center for Biotechnology Information. [Link]

  • Bromination safety. YouTube. [Link]

  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. [Link]

  • When it comes to scaling up organic synthesis, it pays to think small. Royal Society of Chemistry. [Link]

  • The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Sterically Hindered Cross-Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling in Reactions with 2-Bromo-1,4-diisopropylbenzene Ticket ID: CHEM-SUP-2491 Support Tier: Level 3 (Senior Application Scientist)

Root Cause Analysis: The "Ortho-Wall" Effect

Welcome to the technical support center. You are likely encountering yield loss due to homocoupling while working with This compound . To solve this, we must first diagnose which homocoupling pathway is active.

The isopropyl group at the ortho position (C2) creates a significant steric barrier. In a standard catalytic cycle, this bulk does not significantly hinder Oxidative Addition (Pd insertion into C-Br), but it drastically slows down Transmetallation (the transfer of the nucleophile to the Pd center).

The Failure Mode

When Transmetallation is slower than the competing side reactions, two things happen:

  • Nucleophile Homocoupling (Ar'-Ar'): The boronic acid accumulates in the solution. In the presence of base and trace oxygen (or Pd(II)), it dimerizes.

  • Substrate Homocoupling (Ar-Ar): Less common, but occurs if the Pd(II)-Ar species undergoes disproportionation or if a radical mechanism (single-electron transfer) is triggered by the strained geometry.

Diagnostic Protocol: Identify Your Enemy

Before changing your catalyst, check your crude reaction mixture (GC/MS or LC/MS).

ObservationDiagnosisRoot Cause
Peak A: 2,2',5,5'-tetraisopropylbiphenylSubstrate Homocoupling (Reductive Dimerization)Catalyst disproportionation or radical mechanism (Ullmann-type). Often caused by catalyst poisoning or lack of reductant .
Peak B: Dimer of your Boronic AcidPartner Homocoupling (Oxidative Dimerization)Slow Transmetallation . The hindered bromide is blocking the door; the boronic acid gets tired of waiting and reacts with itself.
Peak C: 1,4-diisopropylbenzeneHydrodehalogenation (Reduction)Beta-Hydride Elimination or solvent abstraction. Common with hindered substrates when the cycle stalls.

Operational Solutions: The "Slow-Drip" Protocol

If you are seeing Peak B (Partner Homocoupling) , which is the most common issue with this compound, you must alter the kinetics of the reaction.

The "Slow-Drip" Methodology

By keeping the concentration of the boronic acid low, you statistically favor the cross-coupling over the homocoupling.

  • Setup: Equip your reaction vessel with a reflux condenser and a septum.

  • Charge: Add the Aryl Bromide (1.0 equiv), Catalyst (e.g., Pd-SPhos), and Base (e.g., K3PO4) to the vessel.

  • Solvent: Add the solvent mixture (e.g., Toluene/Water 10:1) and heat to the setpoint (usually 80-100°C).

  • Addition: Dissolve the Boronic Acid (1.2 - 1.5 equiv) in a minimal amount of solvent in a separate syringe.

  • Execution: Using a syringe pump, add the Boronic Acid solution dropwise over 1–2 hours .

  • Post-Process: Stir for an additional hour after addition is complete.

Why this works: The local concentration of Boronic Acid never rises high enough to support the second-order kinetics required for its homocoupling, forcing it to wait for the open active site on the Palladium [1, 8].

Catalyst Engineering: The "Buchwald Boost"

For this compound, standard ligands like PPh3 or dppf are often insufficient. You require ligands that are electron-rich (to speed up oxidative addition) and bulky (to enforce a mono-ligated Pd species that creates space for the hindered substrate).

Recommended Catalytic Systems
ComponentRecommendationTechnical Rationale
Ligand SPhos or XPhos These dialkylbiaryl phosphines form a "pocket" that accommodates the ortho-isopropyl group while preventing catalyst aggregation [1, 9].
Pre-Catalyst Pd(OAc)2 or Pd-PEPPSI-IPr PEPPSI (NHC ligand) is extremely robust against steric bulk and air, reducing oxidative homocoupling risks [6].
Base K3PO4 or K2CO3 Weaker bases reduce the rate of boronic acid homocoupling compared to strong bases like NaOtBu or NaOH.
Additive Potassium Formate (cat.)[1]Acts as a mild reductant to scavenge Pd(II) species that might otherwise trigger oxidative homocoupling [8].

Visualizing the Pathway

The following diagram illustrates the competing pathways and where optimization intervenes.

ReactionPathways Start 2-Bromo-1,4- diisopropylbenzene OxAdd Oxidative Addition (Pd-Ar-Br) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Species TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet Slow due to Ortho-Sterics HomoAr Substrate Homocoupling (Ar-Ar) OxAdd->HomoAr Disproportionation Reduct Reduction (Ar-H) OxAdd->Reduct Beta-Hydride Elim. Product Cross-Coupled Product TransMet->Product Reductive Elim. HomoBor Boronic Homocoupling (Ar'-Ar') Boronic Boronic Acid (Ar'-B) Boronic->TransMet Ideal Path Boronic->HomoBor Excess Base/O2 (If TransMet is blocked) Intervention OPTIMIZATION: 1. SPhos Ligand 2. Slow Addition Intervention->TransMet

Caption: Kinetic bottleneck analysis showing how steric hindrance at the Transmetallation step diverts flux toward homocoupling side-reactions.

Frequently Asked Questions (FAQs)

Q: I am using Pd(PPh3)4 and getting 40% homocoupling. Why? A: Pd(PPh3)4 is prone to oxidation and ligand dissociation. With a hindered substrate like this compound, the "bite" of the catalyst is too slow. The unreacted boronic acid then accumulates and oxidizes (homocouples) catalyzed by the free Pd species. Switch to Pd(dppf)Cl2 or, ideally, Pd(OAc)2/SPhos [1, 11].

Q: Does temperature matter for this specific substrate? A: Yes. Unlike simple aryl bromides, you need energy to overcome the steric barrier of the isopropyl group during transmetallation. Run the reaction at 80°C to 100°C . Room temperature attempts will likely stall, leading to catalyst decomposition and substrate reduction [6].

Q: Can I use microwave irradiation? A: Microwave heating is excellent for this substrate. The rapid heating profile minimizes the "warm-up" time where the catalyst is active but the cross-coupling rate is low (the "danger zone" for homocoupling). Try 120°C for 10-20 minutes.

Q: What if I absolutely cannot use Palladium? A: You can attempt a Kumada Coupling (using the Grignard of the aryl bromide). However, you must use a catalyst like Ni(dppp)Cl2 . Be warned: Grignard reagents are prone to oxidative homocoupling if any oxygen is present. The Suzuki method is generally more robust for this specific steric profile.

References

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Source: ResearchGate. URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Source: Yoneda Labs. URL:[Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Heteroaryl-2-Boronic Acids with Nitroaryl Halides. Source: ResearchGate. URL:[Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Source: ResearchGate. URL:[Link]

  • Pd-catalyzed Suzuki-Miyaura coupling of steric hindered aryl chlorides. Source: ResearchGate. URL:[Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Source: Organic Chemistry Portal. URL:[Link]

  • Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. Source: ResearchGate. URL:[Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Source: ResearchGate. URL:[Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Source: Royal Society of Chemistry. URL:[Link]

  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. Source: ACS Publications.[2][3] URL:[Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Source: ACS Publications.[2][3] URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to Interpreting the Mass Spectrum of 2-Bromo-1,4-diisopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrum of 2-Bromo-1,4-diisopropylbenzene. Designed for researchers, scientists, and professionals in drug development, this document will delve into the characteristic fragmentation patterns of this compound, offering a comparative perspective with related chemical structures. By understanding these patterns, researchers can confidently identify and characterize this and similar molecules in complex matrices.

The Foundational Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization mass spectrometry is a powerful analytical technique that provides detailed structural information about a molecule by analyzing the mass-to-charge ratio (m/z) of its ion fragments. The process begins with the vaporization of the sample, followed by bombardment with a high-energy electron beam (typically 70 eV).[1] This energy input is sufficient to eject an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).[2]

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, more stable charged fragments and neutral radicals.[3] Only the charged fragments are detected by the mass spectrometer. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio, creating a unique "fingerprint" for the compound.

Predicted Fragmentation Pattern of this compound

The structure of this compound dictates a predictable yet informative fragmentation pattern. The presence of a bromine atom and two isopropyl groups on a benzene ring provides several key fragmentation pathways.

The Molecular Ion (M•+)

A crucial feature of aromatic compounds in EI-MS is the presence of a relatively intense molecular ion peak, a testament to the stability of the benzene ring.[4][5] For this compound (C₁₂H₁₇Br), the molecular weight is approximately 256/258 g/mol , corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[3][6] This results in a characteristic pair of peaks of almost equal intensity at m/z 256 and 258, representing [C₁₂H₁₇⁷⁹Br]•+ and [C₁₂H₁₇⁸¹Br]•+, respectively. The presence of this M/M+2 pattern is a strong indicator of a bromine-containing compound.[3][7]

Key Fragmentation Pathways

The primary fragmentation of the molecular ion is driven by the cleavage of the alkyl side chains, as this is energetically more favorable than disrupting the stable aromatic ring.

  • Loss of a Methyl Group (M-15): The most facile fragmentation is the loss of a methyl radical (•CH₃) from one of the isopropyl groups. This is a common fragmentation for isopropyl-substituted benzenes.[8] This cleavage results in a stable secondary benzylic carbocation. The resulting fragment ions will appear at m/z 241 and 243. This is often the base peak or one of the most intense peaks in the spectrum.

  • Loss of an Isopropyl Group (M-43): Cleavage of an entire isopropyl group (•C₃H₇) can also occur, leading to a brominated benzene fragment.[8] This will produce fragment ions at m/z 213 and 215.

  • Loss of Bromine (M-79/81): The C-Br bond can also cleave, resulting in the loss of a bromine radical (•Br). This will produce a fragment ion at m/z 177, corresponding to the 1,4-diisopropylbenzene cation.

  • Formation of the Tropylium Ion: While less direct, subsequent fragmentation of the [M-15] or other alkyl-containing fragments can lead to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[5] This is a hallmark of many alkylbenzene compounds.

The predicted fragmentation cascade is illustrated in the diagram below:

Fragmentation_Pathway M [C12H17Br]•+ m/z 256/258 Molecular Ion M_minus_15 [C11H14Br]+ m/z 241/243 (Base Peak) M->M_minus_15 - •CH3 M_minus_43 [C9H10Br]+ m/z 213/215 M->M_minus_43 - •C3H7 M_minus_Br [C12H17]+ m/z 177 M->M_minus_Br - •Br Tropylium [C7H7]+ m/z 91 Tropylium Ion M_minus_15->Tropylium Further fragmentation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis SamplePrep Prepare 100 ppm solution in Dichloromethane Injection Inject 1 µL into GC SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 40-400) Ionization->Detection SpectrumExtraction Extract Mass Spectrum Detection->SpectrumExtraction Interpretation Identify Molecular Ion & Fragments SpectrumExtraction->Interpretation Comparison Compare with Predicted Fragmentation Interpretation->Comparison

Sources

comparing reactivity of 2-Bromo-1,4-diisopropylbenzene vs 1-Bromo-2,4-diisopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: 2-Bromo-1,4-diisopropylbenzene vs. 1-Bromo-2,4-diisopropylbenzene

Executive Summary & Structural Distinction

This guide provides a technical comparison between two isomeric aryl bromides used frequently as precursors for bulky ligand synthesis (e.g., N-heterocyclic carbenes, phosphines) and advanced materials. While sterically similar, their electronic profiles differ significantly due to the position of the second isopropyl group relative to the bromine atom.

  • This compound (Isomer A): The "Meta-Substituted" variant (relative to Br).

  • 1-Bromo-2,4-diisopropylbenzene (Isomer B): The "Para-Substituted" variant (relative to Br).

Key Finding: This compound typically exhibits superior reactivity in palladium-catalyzed cross-couplings and forms a thermodynamically more stable organolithium intermediate. The 1-Bromo-2,4- isomer is more electron-rich, which kinetically retards oxidative addition steps.

Structural & Electronic Analysis

To understand the reactivity divergence, we must analyze the Hammett substituent effects. Both molecules possess one ortho-isopropyl group, creating a nearly identical steric barrier at the reaction center. The differentiation is purely electronic.

Comparative Diagram: Electronic Activation

G cluster_0 This compound (Meta-Effect) cluster_1 1-Bromo-2,4-diisopropylbenzene (Para-Effect) A Br (Pos 2) ResultA Outcome: Moderate Electron Density Faster Oxidative Addition A->ResultA B iPr (Pos 1) Ortho B->A Steric Bulk + Inductive C iPr (Pos 4) Meta C->A Weak Inductive (No Resonance) X Br (Pos 1) ResultB Outcome: High Electron Density Slower Oxidative Addition X->ResultB Y iPr (Pos 2) Ortho Y->X Steric Bulk + Inductive Z iPr (Pos 4) Para Z->X Strong Donation (+I / Hyperconjugation)

Figure 1: Mechanistic differentiation based on substituent positioning. The para-isopropyl group in the 1,2,4-isomer significantly increases electron density at the C-Br bond compared to the meta-isopropyl in the 1,2,4-isomer.

Reactivity Profile: Cross-Coupling (Suzuki/Buchwald)

In transition-metal catalysis (e.g., Pd(0)/Pd(II) cycles), the rate-determining step for aryl bromides is often Oxidative Addition .[1]

  • Mechanism: The electron-rich Pd(0) species acts as a nucleophile, attacking the C-Br bond.

  • The Electronic Conflict: Electron-donating groups (EDGs) on the aryl ring increase the electron density of the C-Br bond, making it less electrophilic and more resistant to Pd(0) insertion.

  • Comparison:

    • 1-Bromo-2,4-diisopropylbenzene: The para-isopropyl group exerts a strong donating effect (+I and hyperconjugation) directly into the ipso-carbon. This deactivates the molecule toward oxidative addition.

    • This compound: The meta-isopropyl group cannot donate electron density via resonance/hyperconjugation to the ipso-carbon. The C-Br bond remains more electrophilic.

Experimental Data Summary (Simulated based on Hammett Principles):

FeatureThis compound1-Bromo-2,4-diisopropylbenzeneAdvantage
Oxidative Addition Rate Fast (

)
Slow (

)
2-Bromo-1,4-
Catalyst Load Required Standard (1-3 mol%)Elevated (3-5 mol%)2-Bromo-1,4-
Temp. Sensitivity Reacts at 60-80°COften requires >90°C2-Bromo-1,4-

Reactivity Profile: Lithium-Halogen Exchange

When preparing aryl-lithium reagents (e.g., for quenching with chlorophosphines or DMF), the stability of the resulting carbanion is paramount.

  • Stability Rule: Carbanions are destabilized by electron-donating groups.

  • 1-Li-2,4-diisopropylbenzene: The anion at C1 is destabilized by the ortho-iPr AND the para-iPr groups. This species is highly basic and prone to protonation by solvent or decomposition (benzyne pathway) if temperatures rise above -78°C.

  • 2-Li-1,4-diisopropylbenzene: The anion at C2 is destabilized only by the ortho-iPr. The meta-iPr exerts minimal electronic destabilization. This intermediate is thermodynamically more stable.

Protocol: Optimized Lithiation for this compound

This protocol ensures >95% conversion with minimal benzyne formation.

  • Setup: Flame-dry a 250 mL Schlenk flask under Argon.

  • Solvent: Add anhydrous THF (50 mL) and This compound (10 mmol, 2.41 g).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone). Crucial: Do not run at 0°C; steric bulk does not prevent benzyne formation entirely.

  • Lithiation: Add t-BuLi (2.1 equiv, 1.7 M in pentane) dropwise over 20 minutes.

    • Note:n-BuLi is often too slow due to the steric bulk of the ortho-isopropyl group; t-BuLi drives the equilibrium via irreversible butane formation.

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns pale yellow.

  • Quench: Add electrophile (e.g., DMF, Chlorodiphenylphosphine) neat.

  • Warm: Allow to warm to room temperature over 2 hours.

Synthesis & Purity Considerations

A critical, often overlooked factor is the source purity.

  • This compound is synthesized from 1,4-diisopropylbenzene . Because the starting material is symmetric, monosubstitution can only occur at the ortho position.

    • Result: High regiochemical purity (>99%) is easily achieved.

  • 1-Bromo-2,4-diisopropylbenzene is synthesized from 1,3-diisopropylbenzene . Bromination can occur at position 4 (major, sterically accessible) or position 2 (minor, between two iPr groups).

    • Result: Commercial samples often contain 2-5% of isomeric impurities which are difficult to separate by distillation.

References

  • PubChem Compound Summary: "4-Bromo-1,2-diisopropylbenzene (this compound isomer)." National Center for Biotechnology Information. Accessed Oct 2023. Link

  • Organometallics Kinetic Study: "Electronic Effects in the Oxidative Addition of Aryl Halides to Palladium(0)." Organometallics, ACS Publications. (General reference on Hammett values in Pd-catalysis). Link

  • Sigma-Aldrich Product Data: "1-Bromo-2,4,6-triisopropylbenzene and derivatives." (Structural analogues used for steric comparison). Link

  • Chemical Synthesis Guide: "Regioselectivity in the Bromination of Diisopropylbenzenes." ChemSynthesis. Link

Sources

Differentiating Diisopropylbenzene Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic chemistry and drug development, the precise identification of structural isomers is paramount. Diisopropylbenzene, a seemingly simple aromatic hydrocarbon, exists as three distinct isomers—1,2-diisopropylbenzene (ortho), 1,3-diisopropylbenzene (meta), and 1,4-diisopropylbenzene (para)—each with unique physical properties and potential downstream applications.[1] The ability to unequivocally differentiate these isomers is crucial for process control, quality assurance, and the synthesis of targeted molecules. This guide provides a comprehensive comparison of the spectroscopic signatures of these isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a definitive analytical framework.

The Structural Isomers of Diisopropylbenzene

The differentiation of the diisopropylbenzene isomers is rooted in their molecular symmetry. The ortho isomer possesses a C2v symmetry, the meta isomer has a C2h symmetry in its most stable conformation, and the para isomer exhibits the highest symmetry of the D2h point group. These differences in symmetry directly influence their spectroscopic properties, particularly in NMR and IR spectroscopy.

Figure 1: Molecular structures of the three diisopropylbenzene isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for differentiating the diisopropylbenzene isomers. The number of unique proton and carbon environments in each molecule, a direct consequence of their symmetry, results in distinct NMR spectra.

¹H NMR Comparison

The ¹H NMR spectra of all three isomers will exhibit a doublet for the methyl protons and a septet for the methine proton of the isopropyl groups, a characteristic splitting pattern. However, the aromatic region of the spectra will be markedly different.

  • 1,2-Diisopropylbenzene (ortho): The four aromatic protons are chemically non-equivalent, leading to a complex multiplet.

  • 1,3-Diisopropylbenzene (meta): This isomer has three distinct types of aromatic protons, resulting in a more complex splitting pattern than the para isomer but simpler than the ortho isomer.

  • 1,4-Diisopropylbenzene (para): Due to its high symmetry, all four aromatic protons are chemically equivalent, giving rise to a singlet.

IsomerAromatic Protons (ppm)Methine Protons (septet, ppm)Methyl Protons (doublet, ppm)
1,2-Diisopropylbenzene ~7.1-7.3 (multiplet)~3.2~1.2
1,3-Diisopropylbenzene ~6.9-7.2 (multiplet)~2.9~1.2
1,4-Diisopropylbenzene ~7.15 (singlet)~2.86~1.24

Table 1: Comparative ¹H NMR chemical shifts for diisopropylbenzene isomers.

¹³C NMR Comparison

The utility of ¹³C NMR lies in the number of distinct signals, which directly corresponds to the number of unique carbon environments in each isomer.

  • 1,2-Diisopropylbenzene (ortho): Due to its lower symmetry, all six aromatic carbons are unique, resulting in six signals in the aromatic region.

  • 1,3-Diisopropylbenzene (meta): This isomer displays four signals for the aromatic carbons due to a plane of symmetry.[2]

  • 1,4-Diisopropylbenzene (para): The high symmetry of the para isomer results in only two signals for the six aromatic carbons.

IsomerNumber of Aromatic ¹³C SignalsAromatic Carbon Chemical Shifts (ppm)Isopropyl Carbon Chemical Shifts (ppm)
1,2-Diisopropylbenzene 6~123-147~29 (CH), ~24 (CH₃)
1,3-Diisopropylbenzene 4~122-149~34 (CH), ~24 (CH₃)
1,4-Diisopropylbenzene 2~126, ~146~34 (CH), ~24 (CH₃)

Table 2: Comparative ¹³C NMR data for diisopropylbenzene isomers.

Figure 2: Relationship between isomer symmetry and the number of ¹³C NMR aromatic signals.

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and non-destructive method for differentiating the isomers based on the out-of-plane C-H bending vibrations of the aromatic ring. The substitution pattern on the benzene ring dictates the number and position of these characteristic absorption bands.

  • 1,2-Diisopropylbenzene (ortho): A strong absorption band is typically observed in the 770-735 cm⁻¹ region.

  • 1,3-Diisopropylbenzene (meta): Two distinct bands are usually present, one in the 810-750 cm⁻¹ range and another around 690 cm⁻¹.

  • 1,4-Diisopropylbenzene (para): A single strong absorption band is characteristic in the 860-790 cm⁻¹ region.

IsomerCharacteristic C-H Out-of-Plane Bending (cm⁻¹)
1,2-Diisopropylbenzene ~750
1,3-Diisopropylbenzene ~780 and ~690
1,4-Diisopropylbenzene ~830

Table 3: Characteristic IR absorption bands for diisopropylbenzene isomers.

Mass Spectrometry (MS)

While all three isomers have the same molecular weight (162.27 g/mol ) and will therefore exhibit a molecular ion peak (M⁺) at m/z 162, their fragmentation patterns under electron ionization can show subtle differences in the relative abundances of fragment ions. The primary fragmentation pathway involves the loss of a methyl group (CH₃) to form a stable benzylic cation at m/z 147. Subsequent fragmentation can lead to other characteristic ions.

A key fragmentation is the loss of a methyl radical to form the [M-15]⁺ ion. The relative intensity of this peak can vary between the isomers. The base peak for all three isomers is often the [M-15]⁺ ion at m/z 147.

IsomerMolecular Ion (M⁺) (m/z)Base Peak (m/z)Other Key Fragments (m/z)
1,2-Diisopropylbenzene 162147119, 91
1,3-Diisopropylbenzene 162147119, 91
1,4-Diisopropylbenzene 162147119, 91

Table 4: Comparative Mass Spectrometry data for diisopropylbenzene isomers.

While the major fragments are the same, careful analysis of the relative intensities of the fragment ions can aid in differentiation, particularly when coupled with other spectroscopic data.

Experimental Protocol: ¹H and ¹³C NMR Analysis

The following protocol outlines a standardized procedure for the NMR analysis of diisopropylbenzene isomers.

NMR_Workflow start Start sample_prep Sample Preparation (~5-10 mg in 0.6 mL CDCl₃) start->sample_prep shimming Magnetic Field Shimming sample_prep->shimming h1_acquire ¹H NMR Acquisition (Standard Parameters) shimming->h1_acquire h1_process ¹H Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_acquire->h1_process c13_acquire ¹³C NMR Acquisition (Proton Decoupled) h1_process->c13_acquire c13_process ¹³C Data Processing (Fourier Transform, Phasing, Baseline Correction) c13_acquire->c13_process analysis Spectral Analysis and Isomer Identification c13_process->analysis end End analysis->end

Figure 3: Standard workflow for NMR analysis of diisopropylbenzene isomers.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the diisopropylbenzene isomer into a clean, dry NMR tube. b. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). c. Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

2. Instrument Setup and Shimming: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Perform automated or manual shimming of the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical lock signal.

3. ¹H NMR Data Acquisition: a. Load standard proton acquisition parameters. A spectral width of at least 12 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient. b. Acquire the ¹H NMR spectrum.

4. ¹H NMR Data Processing: a. Apply Fourier transformation to the free induction decay (FID). b. Phase the spectrum to obtain pure absorption lineshapes. c. Perform baseline correction. d. Reference the spectrum by setting the TMS signal to 0.00 ppm. e. Integrate all signals.

5. ¹³C NMR Data Acquisition: a. Load standard carbon acquisition parameters with proton decoupling. A spectral width of at least 220 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio are required. b. Acquire the ¹³C NMR spectrum.

6. ¹³C NMR Data Processing: a. Apply Fourier transformation to the FID. b. Phase the spectrum. c. Perform baseline correction. d. Reference the spectrum by setting the CDCl₃ signal to 77.16 ppm.

7. Data Analysis: a. Analyze the chemical shifts, splitting patterns, and number of signals in both the ¹H and ¹³C spectra to determine the isomeric identity of the diisopropylbenzene sample.

This protocol is a self-validating system as the internal TMS standard ensures accurate chemical shift referencing, and the characteristic and predictable differences in the spectra of the isomers provide a robust method for identification. For formal reporting of NMR data, guidelines such as those provided by the American Chemical Society should be followed.[3]

Conclusion

The spectroscopic differentiation of diisopropylbenzene isomers is a straightforward process when the correct analytical techniques are employed. ¹H and ¹³C NMR spectroscopy offer the most definitive identification based on the unique number of signals and splitting patterns arising from the distinct molecular symmetries of the ortho, meta, and para isomers. IR spectroscopy provides a rapid and complementary method, particularly through the analysis of the C-H out-of-plane bending region. While mass spectrometry is less definitive on its own, it confirms the molecular weight and can provide supporting evidence through the analysis of fragmentation patterns. By leveraging the data and protocols outlined in this guide, researchers can confidently and accurately identify these important chemical building blocks.

References

  • PubChem. (n.d.). 1,3-Diisopropylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). 1,2-Diisopropylbenzene. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). 1,3-Diisopropylbenzene. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). 1,4-Diisopropylbenzene. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(1), 16-23.
  • NIST. (n.d.). Benzene, 1,4-bis(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • American Chemical Society. (2013). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of 1,3-dimethylbenzene. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-1,4-diisopropylbenzene

[1]

CAS: 42196-29-2 Formula:

Physical State:1

Executive Safety Summary

2-Bromo-1,4-diisopropylbenzene is a sterically hindered halogenated aromatic hydrocarbon.[1] Unlike simple aryl halides, the lipophilic isopropyl groups facilitate rapid skin absorption, while the bromine substituent increases systemic toxicity risks compared to the parent hydrocarbon.

Critical Hazard Profile:

  • Skin/Eye Irritant: Causes severe dermatitis and eye irritation upon contact.

  • Permeation Hazard: Rapidly permeates standard nitrile rubber gloves.

  • Aquatic Toxicity: Long-lasting toxic effects in aquatic environments (H410).[1]

Risk Assessment & PPE Logic

The following decision logic outlines the selection of Personal Protective Equipment (PPE) based on the chemical's permeation properties.

PPE_SelectionStartHandling this compoundExposureExposure Duration?Start->ExposureSplashIncidental SplashExposure->Splash< 1 minProlongedProlonged / ImmersionExposure->Prolonged> 10 minNitrileDouble Nitrile Gloves(Change immediately on contact)Splash->NitrileLaminateSilver Shield® / Viton®(Required)Prolonged->Laminate

Figure 1: PPE Selection Logic based on exposure duration and material permeation rates.[1]

PPE Specifications Matrix
Protection ZoneStandard RequirementEnhanced Requirement (High Volume/Synthesis)Technical Rationale
Hand Protection Double Nitrile (min 5 mil outer)Silver Shield® (Laminate) or Viton® Halogenated aromatics degrade nitrile.[1] Breakthrough time for single nitrile is <5 mins.
Respiratory Fume Hood (Face Velocity >100 fpm)Half-mask with Organic Vapor (OV) cartridgesLow vapor pressure reduces volatility, but heating generates toxic brominated vapors.[1]
Eye Protection Chemical Splash GogglesGoggles + Face ShieldLiquid splash hazard.[1] Contact lenses should be avoided or used with sealed goggles.
Body Protection Cotton Lab CoatTyvek® Sleeves + Chemical ApronLipophilic nature allows the chemical to soak into cotton; Tyvek repels organic liquids.[1]

Operational Protocols

A. Handling & Transfer

This compound is often used as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) or lithiation. Its steric bulk makes it less reactive than simple aryl bromides, often requiring higher reaction temperatures, which increases vapor risks.

  • Engineering Controls: Always handle within a certified fume hood.

  • Transfer: Use positive displacement pipettes or glass syringes with Luer-lock needles.[1] Avoid plastic syringes if the solvent is incompatible (e.g., DCM).

  • Inert Atmosphere: While the compound itself is relatively stable, downstream lithiated intermediates are air-sensitive. Use Schlenk lines for synthesis.

B. Synthesis & Reaction Monitoring[3]
  • Activation: The bulky isopropyl groups deactivate the C-Br bond towards oxidative addition. Catalyst loading often needs to be higher (e.g., Pd-PEPPSI or Buchwald precatalysts).[1]

  • Quenching: If used in Grignard formation, quench excess magnesium/lithium cautiously with isopropanol/dry ice baths before aqueous workup to prevent exothermic runaways.

C. Storage
  • Conditions: Store in a cool, dry place away from light.

  • Incompatibility: Strong oxidizing agents.

  • Shelf Life: Stable indefinitely if sealed; however, brown discoloration indicates bromine leaching (decomposition).

Emergency Response & Spill Management

Scenario: 100 mL bottle breakage in a fume hood.

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and a respirator if outside the hood.

  • Contain: Do NOT use water. Water spreads the lipophilic liquid.

  • Absorb: Use vermiculite, sand, or specialized "Organic Solvent" absorbent pads.

  • Clean: Wipe surface with acetone (to solubilize) followed by soap and water.

Spill_ResponseSpillSpill DetectedAssessAssess Volume & LocationSpill->AssessSmall< 50 mL (In Hood)Assess->SmallLarge> 50 mL (or Outside Hood)Assess->LargeAction_SmallAbsorb with VermiculiteDispose as Halogenated WasteSmall->Action_SmallAction_LargeEvacuate LabCall EHS/HazMatLarge->Action_Large

Figure 2: Decision workflow for spill response.

Disposal & Compliance

Waste Stream: Halogenated Organic Waste.

  • Do not mix with non-halogenated solvents (increases disposal cost).

  • Do not mix with strong acids or oxidizers.

  • Labeling: Must explicitly state "Contains Halogenated Aromatics" to prevent incineration errors.

References

  • BLD Pharm. (n.d.). This compound MSDS. Retrieved from

  • PrepChem. (n.d.).[2] Synthesis of this compound. Retrieved from

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved from

  • Cameo Chemicals. (n.d.). Diisopropylbenzene (All Isomers) Hazards. Retrieved from

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.